Glycidol

Catalog No.
S582125
CAS No.
556-52-5
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidol

CAS Number

556-52-5

Product Name

Glycidol

IUPAC Name

oxiran-2-ylmethanol

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2

InChI Key

CTKINSOISVBQLD-UHFFFAOYSA-N

SMILES

C1C(O1)CO

Solubility

greater than or equal to 100 mg/mL at 64° F (NTP, 1992)
13.50 M
Soluble in water, alcohol, and ether
Miscible with water /1.0X10+6 mg/L/
Solubility in water: miscible
Miscible

Synonyms

2-Oxiranemethanol; 2,3-Epoxy-1-propanol; Oxiranemethanol; (RS)-Glycidol; (+/-)-2,3-Epoxy-1-propanol; (+/-)-Glycidol;1-Hydroxy-2,3-epoxypropane; 2-(Hydroxymethyl)oxirane; Epihydrin Alcohol; Epiol OH; Glycide; Glycidyl Alcohol; NSC 46096; Oxiran-2-ylme

Canonical SMILES

C1C(O1)CO

Organic Synthesis:

Glycidol, a simple organic compound with the formula C₃H₆O₂, finds application in various scientific research fields, particularly in organic synthesis. Its unique epoxide functionality (a three-membered ring containing an oxygen atom) makes it a versatile building block for constructing complex organic molecules. Researchers utilize glycidol in reactions like:

  • Ring-opening reactions: The epoxide ring of glycidol readily undergoes cleavage under various reaction conditions, allowing the attachment of different functional groups. This property is crucial in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and polymers .
  • Glycidol condensation: Condensation reactions involving glycidol with various nucleophiles (compounds with electron-donating abilities) lead to the formation of diverse organic structures. This approach is valuable for synthesizing complex molecules with desired functionalities .

Polymer Chemistry:

Glycidol also plays a role in polymer chemistry due to its ability to participate in polymerization reactions. The epoxide ring can undergo ring-opening polymerization, leading to the formation of polyethers, a class of polymers with various industrial applications. Additionally, glycidol can be incorporated as a co-monomer in the synthesis of other types of polymers, modifying their properties like thermal stability and mechanical strength .

Biocatalysis:

Enzymes, biological catalysts, can be employed to transform glycidol into various valuable products. This field, known as biocatalysis, offers a sustainable and selective approach for manipulating glycidol. Researchers have explored enzymes for:

  • Enzymatic hydrolysis: Specific enzymes can break down the epoxide ring of glycidol, yielding simpler molecules with potential applications in the pharmaceutical and cosmetic industries .
  • Enzymatic synthesis: Certain enzymes can facilitate the coupling of glycidol with other molecules, leading to the formation of complex compounds with desired biological activities .

Biomedical Research:

While glycidol itself exhibits toxic properties, its derivatives hold promise in various biomedical research avenues. Researchers are investigating the potential of modified glycidol molecules for applications such as:

  • Drug delivery systems: Glycidol-based materials are being explored for their potential use in delivering drugs to specific target sites within the body .
  • Antimicrobial agents: Certain glycidol derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics and disinfectants .

Glycidol is an organic compound with the chemical formula HOCH₂CHOCH₂, characterized by both epoxide and alcohol functional groups. It is a colorless, slightly viscous liquid that is somewhat unstable and not commonly found in pure form. Glycidol is highly reactive due to its epoxide structure, making it a versatile compound in various

Glycidol is classified as a hazardous substance due to its:

  • Toxicity: Studies indicate that glycidol is carcinogenic in animals. Exposure can cause irritation of the skin, eyes, and respiratory system.
  • Flammability: Glycidol is flammable and can readily ignite.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling glycidol, including gloves, safety glasses, and a respirator.
  • Work in a well-ventilated area.
  • Store glycidol in a cool, dry place away from heat and ignition sources.

  • Epoxidation: It can be produced by the epoxidation of allyl alcohol using hydrogen peroxide in the presence of catalysts such as tungsten or vanadium .
  • Hydrolysis: In acidic conditions, glycidol hydrolyzes rapidly to glycerol and α-chlorohydrin, with a half-life of about 10 minutes at a concentration of 0.1 M hydrochloric acid .
  • Reactivity with Glutathione: At neutral pH, glycidol reacts with glutathione to form S-(2,3-dihydroxypropyl)glutathione, indicating its potential biological interactions .
  • Formation of Glycidyl Ethers: Glycidol can react with alkoxides to produce glycidyl ethers, which are valuable intermediates in organic synthesis .

Glycidol exhibits notable biological activity primarily due to its reactive epoxide group. Studies have indicated that it has genotoxic properties, potentially leading to DNA damage without requiring metabolic activation . In animal studies, glycidol has been shown to be absorbed efficiently from the gastrointestinal tract, with significant concentrations found in blood cells and various organs post-administration . Furthermore, it is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer due to its potential health risks upon exposure .

Glycidol can be synthesized through two primary methods:

  • Epoxidation of Allyl Alcohol: This method involves treating allyl alcohol with hydrogen peroxide in the presence of catalysts such as tungsten or vanadium.
    Allyl Alcohol+H2O2CatalystGlycidol\text{Allyl Alcohol}+\text{H}_2\text{O}_2\xrightarrow{\text{Catalyst}}\text{Glycidol}
  • Reaction of Epichlorohydrin with Caustic: This alternative method utilizes epichlorohydrin and strong bases to yield glycidol.

Both methods are commercially viable and allow for the production of glycidol with high purity levels .

Research indicates that glycidol interacts significantly with biological molecules. For instance:

  • It readily reacts with glutathione at physiological pH levels, forming conjugates that may influence its toxicity profile.
  • Glycidol's reactivity leads to various metabolites upon metabolism, including S-(2,3-dihydroxypropyl)cysteine and β-chlorolactic acid, which have been identified in urine following administration in animal studies .

These interactions highlight the compound's potential impact on human health and underscore the importance of understanding its biochemical behavior.

Several compounds share structural similarities with glycidol. Here are some notable examples:

Compound NameStructure TypeUnique Features
EpichlorohydrinEpoxideUsed primarily as an intermediate for producing glycidol
Allyl AlcoholAlcoholPrecursor for glycidol synthesis
GlycerolAlcoholNon-toxic; used extensively in food and pharmaceutical applications
2-Methyl-2-(hydroxymethyl)oxiraneEpoxideSimilar reactivity but different applications

Glycidol's uniqueness lies in its dual functionality as both an epoxide and an alcohol, allowing it to participate in a wide range of

Physical Description

Glycidol is an odorless clear colorless liquid. (NTP, 1992)
COLOURLESS SLIGHTLY VISCOUS LIQUID.
Colorless, odorless liquid.
Colorless liquid.

Color/Form

Colorless, slightly viscous liquid
Colorless liquid

XLogP3

-0.9

Boiling Point

333 °F at 760 mm Hg (with decomposition) (NTP, 1992)
167 °C decomposes; 66 °C at 2.5 mm Hg
320°F (decomposes)
320°F (Decomposes)

Flash Point

162 °F (NTP, 1992)
73 °C (closed cup)
72 °C c.c.
162°F

Vapor Density

2.15 (NTP, 1992) (Relative to Air)
2.15 (Air = 1)
Relative vapor density (air = 1): 2.15
2.15

Density

1.1143 at 77 °F (NTP, 1992)
1.143 g/cu cm at 25 °C
Relative density (water = 1): 1.1
1.12

LogP

-0.95 (LogP)
log Kow = -0.95
-0.95

Melting Point

-49 °F (NTP, 1992)
-45 °C
-49°F

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity]

Pharmacology

Slightly viscous, colorless and odorless liquid cyclic ether. Glycidol is used as a stabilizer for natural oils and vinyl polymers, as an alkylating agent, a sterilant, a demulsifier, a dye-leveling agent and it is also used as an intermediate in the synthesis of glycerol, glycidyl ethers and amines. Exposure to Glycidol irritates the skin, eyes, and mucous membranes and depresses the central nervous system in humans. Glycidol induces mutations in human lymphocytes and is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

0.9 mm Hg at 77 °F ; 2.5 mm Hg at 151° F (NTP, 1992)
5.59 mm Hg at 25 °C (est)
Vapor pressure, Pa at 25 °C: 120
0.9 mmHg
(77°F): 0.9 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

556-52-5
57044-25-4
60456-23-7

Associated Chemicals

Glycidol (D);57044-25-4
Glycidol (DL);61915-27-3
Glycidol (L);60456-23-7

Wikipedia

Glycidol

Use Classification

Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

Treatment of monochlorohydrin with bases; reaction product of allyl alcohol and perbenzoic acid.

General Manufacturing Information

2-Oxiranemethanol: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Method: NIOSH 1608, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: glycidol; Matrix: air; Detection Limit: not provided.
Colorimetric procedure for determining glycidol in the air of industrial premises is presented. The epoxide group of glycidol reacts with KSCN in the presence of bromothymol blue with a color exchange which is proportional to the concentration of glycidol in the reaction mixture. Sensitivity of the method is 3 mg/cu m glycidol in the atmosphere.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C Moisture sensitive. Handle and store under inert gas.
Glycidol must be stored to avoid contact with strong oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates). Store in tightly closed containers in a cool, well-ventilated area away from heat. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of igntion, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire hazard. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Store only if stabilized. Cool. Dry. Well closed. Ventilation along the floor. Separated from strong bases, strong acids, food and feedstuffs.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In rats pretreated with 278 mg of 2,3-epoxypropan-1-ol the acute LD50 of 1,2-dichloroethylene was decreased /by a factor of 5 (to less than 40 mg/kg/ & doses of 1,1-dichloroethylene as low as 12.5 mg/kg increased aspartate transaminase levels.

Dates

Modify: 2023-08-15

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